molecular formula C18H20BrFN2O B3559351 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine

Cat. No.: B3559351
M. Wt: 379.3 g/mol
InChI Key: QMJVUVVTFPZRDV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine is a synthetic organic compound that belongs to the class of piperazine derivatives. Piperazines are known for their diverse pharmacological properties and are often used in medicinal chemistry for the development of therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine typically involves the reaction of 3-bromo-4-methoxybenzyl chloride with 4-(4-fluorophenyl)piperazine in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a corresponding aldehyde or carboxylic acid.

    Reduction: The bromo group can be reduced to a hydrogen atom, resulting in the formation of a methoxyphenylmethyl derivative.

    Substitution: The bromo group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C) under hydrogen atmosphere.

    Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea in the presence of a base.

Major Products Formed

    Oxidation: Formation of 3-bromo-4-methoxybenzaldehyde or 3-bromo-4-methoxybenzoic acid.

    Reduction: Formation of 4-(4-fluorophenyl)piperazine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-Chloro-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
  • 1-[(3-Bromo-4-methylphenyl)methyl]-4-(4-fluorophenyl)piperazine
  • 1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-chlorophenyl)piperazine

Uniqueness

1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine is unique due to the presence of both bromo and fluorophenyl groups, which can influence its chemical reactivity and pharmacological properties. The combination of these functional groups may result in distinct interactions with molecular targets, making it a valuable compound for research and development.

Properties

IUPAC Name

1-[(3-bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrFN2O/c1-23-18-7-2-14(12-17(18)19)13-21-8-10-22(11-9-21)16-5-3-15(20)4-6-16/h2-7,12H,8-11,13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMJVUVVTFPZRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CN2CCN(CC2)C3=CC=C(C=C3)F)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
Reactant of Route 2
Reactant of Route 2
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
Reactant of Route 3
Reactant of Route 3
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
Reactant of Route 4
Reactant of Route 4
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine
Reactant of Route 6
Reactant of Route 6
1-[(3-Bromo-4-methoxyphenyl)methyl]-4-(4-fluorophenyl)piperazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.